(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with a chlorine atom and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chlorine Atom: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where piperidine acts as the nucleophile.
Formation of the Boronic Acid Group: The boronic acid group is typically introduced through borylation reactions, using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: It can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential in drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and fluorescent sensors.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a piperidine ring on the pyridine ring. This unique structure allows for diverse chemical reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C10H14BClN2O2 |
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Molecular Weight |
240.50 g/mol |
IUPAC Name |
(5-chloro-6-piperidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BClN2O2/c12-9-6-8(11(15)16)7-13-10(9)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2 |
InChI Key |
NGOGQTKPLILAOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCCCC2)Cl)(O)O |
Origin of Product |
United States |
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